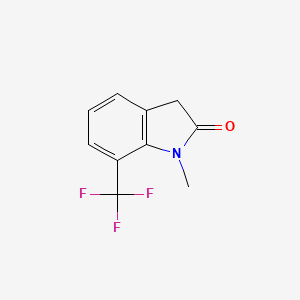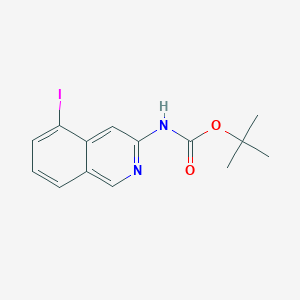
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-1-adamantyl 2-chloroacrylate typically involves the dehydration-condensation reaction of 1,3,5-adamantanetriol with 2-chloroacrylic acid in the presence of an acid catalyst. The reaction proceeds as follows:
Dehydration-Condensation Reaction: 1,3,5-adamantanetriol reacts with 2-chloroacrylic acid in the presence of an acid catalyst to form this compound.
Neutralization: The reaction mixture is neutralized with an alkaline water solution.
Extraction: The product is extracted from the water phase using an organic solvent.
Crystallization: The compound is crystallized using water or a mixed solvent containing water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloroacrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chloroacrylate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates with various functional groups.
科学的研究の応用
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of high-performance polymers and resins.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.
Polymer Chemistry: Utilized in the development of photoresists and other advanced materials for microfabrication.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 3,5-Dihydroxy-1-adamantyl 2-chloroacrylate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloroacrylate moiety can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,5-Dihydroxy-1-adamantyl methacrylate: Similar structure but with a methacrylate moiety instead of chloroacrylate.
1,3-Dihydroxyadamantane: Lacks the chloroacrylate moiety, making it less reactive in certain chemical reactions.
2-Chloro-1-adamantanol: Contains a single hydroxyl group and a chloro substituent on the adamantane ring.
Uniqueness
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate is unique due to the presence of both hydroxyl groups and a chloroacrylate moiety, which impart distinct chemical reactivity and potential for diverse applications. Its rigid adamantane core provides stability, while the functional groups enable various chemical modifications and interactions .
特性
分子式 |
C13H17ClO4 |
|---|---|
分子量 |
272.72 g/mol |
IUPAC名 |
(3,5-dihydroxy-1-adamantyl) 2-chloroprop-2-enoate |
InChI |
InChI=1S/C13H17ClO4/c1-8(14)10(15)18-13-4-9-2-11(16,6-13)5-12(17,3-9)7-13/h9,16-17H,1-7H2 |
InChIキー |
CDXGQMWXYWGZTN-UHFFFAOYSA-N |
正規SMILES |
C=C(C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



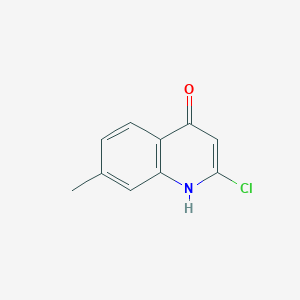
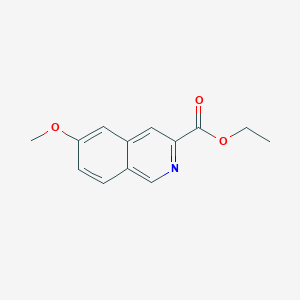
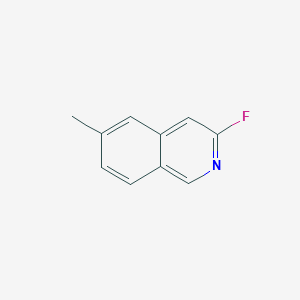
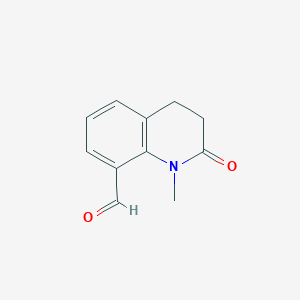

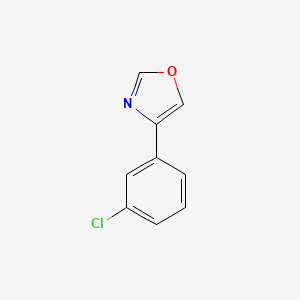
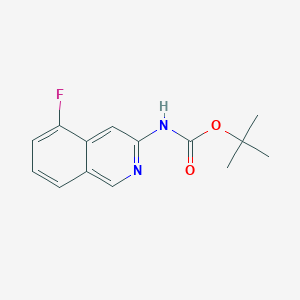
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)

![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
